molecular formula C12H16N2O4 B5779114 Diethyl1,3-phenylenedicarbamate CAS No. 7450-61-5

Diethyl1,3-phenylenedicarbamate

Cat. No.: B5779114
CAS No.: 7450-61-5
M. Wt: 252.27 g/mol
InChI Key: FNCONBBYGBPHQA-UHFFFAOYSA-N
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Description

Diethyl 1,3-phenylenedicarbamate is a synthetic compound belonging to the class of carbamate derivatives. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1,3-phenylenedicarbamate typically involves the reaction of 1,3-phenylenediamine with diethyl carbonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sodium ethoxide, and requires heating to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of diethyl 1,3-phenylenedicarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,3-phenylenedicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted carbamates .

Scientific Research Applications

Diethyl 1,3-phenylenedicarbamate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: It is utilized in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of diethyl 1,3-phenylenedicarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form host-guest complexes with molecules like theophylline and caffeine, indicating its ability to bind selectively to certain targets . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1,2-phenylenedicarbamate: Another carbamate derivative with similar chemical properties but different structural configuration.

    Diethyl 1,4-phenylenedicarbamate: A compound with a different substitution pattern on the phenylene ring, leading to distinct chemical and biological properties.

Uniqueness

Diethyl 1,3-phenylenedicarbamate is unique due to its specific substitution pattern on the phenylene ring, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic uses .

Properties

IUPAC Name

ethyl N-[3-(ethoxycarbonylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-3-17-11(15)13-9-6-5-7-10(8-9)14-12(16)18-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCONBBYGBPHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601253488
Record name C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7450-61-5
Record name C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7450-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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